2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-6-8-22-12-17(21-18(22)11-13)5-7-20-25(23,24)19-15(3)9-14(2)10-16(19)4/h6,8-12,20H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLMOHHZLCOHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of imidazopyridines. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmacological applications.
- IUPAC Name : 2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
- Molecular Weight : 357.47 g/mol
- CAS Number : 868978-83-0
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with imidazopyridine structures exhibit antimicrobial properties. The specific compound may inhibit the growth of various bacterial strains and fungi, though detailed studies are required to confirm these activities.
- Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. Further investigation into its mechanism of action and specificity is warranted.
Antimicrobial Studies
A study conducted on related imidazopyridine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide | E. coli | 32 |
| S. aureus | 16 | |
| C. albicans | 64 |
Cytotoxicity Assays
In cytotoxicity assays against human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Case Studies
- Case Study on Anticancer Activity : A research article focused on a series of imidazopyridine derivatives similar to our compound reported promising anticancer activity in vitro. The study highlighted the importance of structural modifications in enhancing efficacy and selectivity towards cancer cells.
- Genotoxicity Assessment : Genotoxicity tests revealed that similar compounds did not show significant mutagenic effects in the Ames test, suggesting a favorable safety profile for further development.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structural uniqueness lies in its 2,4,6-trimethylbenzene sulfonamide core and ethyl-linked imidazo[1,2-a]pyridine . Key analogs and their differences include:
Key Observations :
- Trimethyl vs. Mono-Substituted Benzene: The 2,4,6-trimethyl substitution increases steric hindrance and lipophilicity (predicted logP ~4.2) compared to mono-substituted analogs (e.g., 4-ethyl, logP ~3.1). This may enhance membrane permeability but reduce aqueous solubility.
- Linker Flexibility : Ethyl linkers (as in the target compound) balance flexibility and rigidity, whereas phenyl linkers (e.g., in ) may restrict conformational freedom, affecting binding to target proteins.
Q & A
Q. What are the standard synthetic routes for 2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide?
The synthesis typically involves three key steps:
- Imidazo[1,2-a]pyridine core preparation : Cyclocondensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation (e.g., 323 K, 30 min) to form the 7-methylimidazo[1,2-a]pyridine moiety .
- Sulfonamide coupling : Reaction of the imidazo[1,2-a]pyridine intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) at room temperature for 2 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization (ethanol or acetone) to achieve >95% purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography : SHELXL refinement (SHELX suite) resolves bond lengths/angles and confirms planarity of the imidazo[1,2-a]pyridine ring system (deviation <0.034 Å) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methyl groups at δ 2.59 ppm for CH on the pyridine ring) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 443.2) .
Q. How is preliminary biological activity screening conducted for this compound?
- Enzyme inhibition assays : Test against targets like COX-2 or kinases (IC determination via fluorometric or colorimetric methods) .
- Cellular viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., IC values in µM range) .
Advanced Research Questions
Q. How can contradictions in structure-activity relationship (SAR) data be resolved?
Contradictions often arise from subtle steric/electronic effects. Mitigation strategies include:
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses of analogs with varying substituents (e.g., 2,4,6-trimethyl vs. 4-phenoxy groups) .
- Crystallographic comparison : Overlay crystal structures of active/inactive analogs to identify critical interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
- Mutagenesis studies : Replace key residues (e.g., Arg120 in COX-2) to assess sulfonamide binding dependency .
Q. What methodologies optimize solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylate) to enhance membrane permeability .
- Formulation strategies : Use co-solvents (PEG 400) or cyclodextrin complexes to improve aqueous solubility .
- LogP modulation : Replace hydrophobic groups (e.g., 2,4,6-trimethyl) with polar substituents (e.g., methoxy) while maintaining activity .
Q. How are reaction conditions optimized for scale-up synthesis?
- DoE (Design of Experiments) : Vary temperature (293–323 K), solvent (DMF vs. THF), and catalyst (Pd(PPh)) to maximize yield .
- Continuous flow reactors : Improve reproducibility in sulfonamide coupling steps by controlling residence time and mixing .
- In-line analytics : Use FTIR or HPLC to monitor intermediate purity during multi-step synthesis .
Key Challenges and Methodological Recommendations
- Crystallization difficulties : Use solvent vapor diffusion (e.g., acetone/water) to grow single crystals for X-ray analysis .
- SAR ambiguity : Combine QSAR models with fragment-based screening to prioritize analogs .
- Scale-up bottlenecks : Replace batch reactors with flow chemistry for exothermic steps (e.g., sulfonylation) .
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